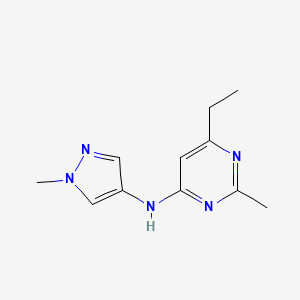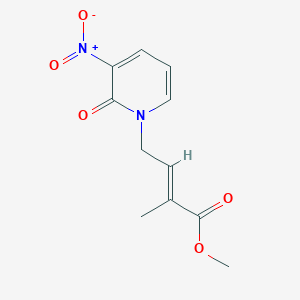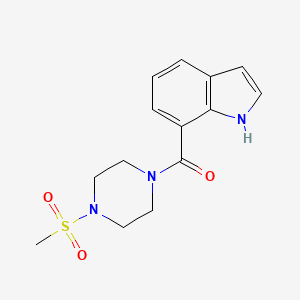
6-ethyl-2-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-2-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.
Mécanisme D'action
The mechanism of action of 6-ethyl-2-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine is not fully understood, but studies have suggested that this compound can interact with key enzymes and proteins involved in various biological processes. In cancer cells, this compound can inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death. In addition, this compound can also inhibit the activity of proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects
Studies have shown that 6-ethyl-2-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine can have various biochemical and physiological effects. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation. In addition, this compound can also inhibit the production of pro-inflammatory cytokines, leading to the inhibition of the inflammatory response. In plants, this compound can inhibit the activity of key enzymes involved in plant metabolism, leading to the inhibition of growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-ethyl-2-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine in lab experiments include its high purity, ease of synthesis, and potential applications in various scientific research fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Orientations Futures
There are several future directions for the study of 6-ethyl-2-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine. In medicinal chemistry, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer and anti-inflammatory agent. In agriculture, further studies are needed to determine the efficacy of this compound as a herbicide and fungicide. In addition, further studies are needed to determine the potential applications of this compound in material science, such as its potential as a catalyst or as a component in electronic devices.
Conclusion
6-ethyl-2-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine is a chemical compound that has shown potential applications in various scientific research fields. The synthesis method of this compound involves the reaction of 2-methyl-6-nitro-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine with ethyl iodide in the presence of a base. This compound has shown potential as an anticancer and anti-inflammatory agent in medicinal chemistry and as a herbicide and fungicide in agriculture. Further studies are needed to fully understand the mechanism of action and physiological effects of this compound and its potential applications in material science.
Méthodes De Synthèse
The synthesis of 6-ethyl-2-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine involves the reaction of 2-methyl-6-nitro-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine with ethyl iodide in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. This method has been reported to have a yield of around 60%, and the product obtained is of high purity.
Applications De Recherche Scientifique
6-ethyl-2-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
In agriculture, 6-ethyl-2-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine has been studied for its potential as a herbicide. Studies have shown that this compound can inhibit the growth of weeds by inhibiting the activity of key enzymes involved in plant metabolism. In addition, this compound has also been studied for its potential as a fungicide. Studies have shown that this compound can inhibit the growth of fungi by disrupting the cell membrane.
Propriétés
IUPAC Name |
6-ethyl-2-methyl-N-(1-methylpyrazol-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-4-9-5-11(14-8(2)13-9)15-10-6-12-16(3)7-10/h5-7H,4H2,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOWIFOFMIXGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)NC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581447.png)


![3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7581463.png)

![3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7581476.png)
![1-[[(6-Ethyl-2-methylpyrimidin-4-yl)amino]methyl]cyclohexan-1-ol](/img/structure/B7581492.png)
![6-ethyl-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B7581496.png)

![4-[(6-Ethyl-2-methylpyrimidin-4-yl)amino]butanoic acid](/img/structure/B7581507.png)

![2-Cyclopropyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581523.png)
